

# 2-Chloro-3,8-diethylquinoline CAS number and structure

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## Compound of Interest

Compound Name: 2-Chloro-3,8-diethylquinoline

CAS No.: 1031928-05-8

Cat. No.: B15171685

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An In-depth Technical Guide to **2-Chloro-3,8-diethylquinoline**: Synthesis, Characterization, and Potential Applications

## Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.<sup>[1][2]</sup> Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.<sup>[1][2][3]</sup> The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on the specific, albeit less-documented, derivative: **2-Chloro-3,8-diethylquinoline**.

While a dedicated CAS number for **2-Chloro-3,8-diethylquinoline** is not readily found in major chemical databases, this document serves as a technical guide for researchers and drug development professionals, outlining a prospective pathway for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues.

## PART 1: Physicochemical and Structural Properties (Predicted)

The fundamental characteristics of a molecule are dictated by its structure. For **2-Chloro-3,8-diethylquinoline**, we can predict its core attributes.

Structure:

Caption: Predicted structure of **2-Chloro-3,8-diethylquinoline**.

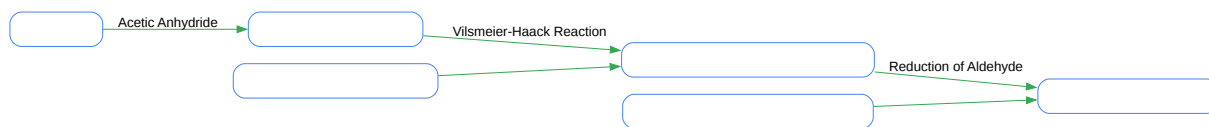
Predicted Physicochemical Properties:

Property	Predicted Value
Molecular Formula	C <sub>13</sub> H <sub>14</sub> ClN
Molecular Weight	219.71 g/mol
Appearance	Likely a white to off-white solid
LogP	> 4 (Estimated based on lipophilicity of similar structures)

## PART 2: Proposed Synthesis Methodology

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, and it is particularly well-suited for the synthesis of 2-chloro-3-formylquinolines from N-substituted acetanilides.[4][5][6] This established methodology can be adapted for the synthesis of the target molecule.

Proposed Synthetic Workflow:



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Caption: Proposed synthesis workflow for **2-Chloro-3,8-diethylquinoline**.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of N-(2-ethylphenyl)acetamide

- To a stirred solution of 2-ethylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride (1.1 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure to yield N-(2-ethylphenyl)acetamide, which can be purified by recrystallization if necessary.

Step 2: Synthesis of 2-Chloro-8-ethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This step is based on the well-documented synthesis of similar 2-chloroquinoline-3-carbaldehydes.<sup>[4][6][7]</sup>

- In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 3.0 eq) to 0 °C.
- Add phosphorus oxychloride (POCl<sub>3</sub>, 2.0 eq) dropwise with stirring, maintaining the temperature below 5 °C.
- To this freshly prepared Vilsmeier reagent, add N-(2-ethylphenyl)acetamide (1.0 eq) portion-wise.
- Heat the reaction mixture to 80-90 °C and maintain for 4-16 hours.[6]
- After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- The precipitated solid, 2-chloro-8-ethylquinoline-3-carbaldehyde, is collected by filtration, washed thoroughly with water, and dried.[6]
- Purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.

### Step 3: Reduction of the Aldehyde to an Ethyl Group

The formyl group at the 3-position can be reduced to a methyl group using standard reduction methods. To obtain the target diethyl derivative, a subsequent reduction is necessary. A more direct approach would be a modification of the Vilsmeier-Haack reaction, if a suitable precursor is available, or a different synthetic strategy altogether. However, for this guide, we will proceed with the reduction of the aldehyde.

- Wolff-Kishner Reduction:
  - To a solution of 2-chloro-8-ethylquinoline-3-carbaldehyde (1.0 eq) in a high-boiling point solvent like diethylene glycol, add hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq).
  - Heat the mixture to reflux (around 180-200 °C) for several hours until the evolution of nitrogen ceases.
  - Cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent.

- Wash the organic layer, dry, and concentrate to yield the crude product.
- Purify by column chromatography to obtain **2-Chloro-3,8-diethylquinoline**.

## PART 3: Proposed Spectroscopic and Analytical Characterization

Confirmation of the successful synthesis of **2-Chloro-3,8-diethylquinoline** would rely on a combination of spectroscopic techniques.

Expected Spectroscopic Data:

Technique	Expected Observations
$^1\text{H}$ NMR	- Aromatic protons on the quinoline ring (chemical shifts in the range of $\delta$ 7.0-8.5 ppm). - Two distinct ethyl group signals: one for the C3-ethyl and one for the C8-ethyl group, each showing a quartet for the $-\text{CH}_2-$ protons and a triplet for the $-\text{CH}_3$ protons.
$^{13}\text{C}$ NMR	- Characteristic signals for the quinoline ring carbons, including the carbon bearing the chlorine atom (C2) at a downfield shift. - Signals for the two ethyl groups.
Mass Spectrometry (MS)	- A molecular ion peak ( $\text{M}^+$ ) corresponding to the calculated molecular weight (219.71 g/mol). - A characteristic isotopic pattern for a chlorine-containing compound ( $\text{M}^+$ and $\text{M}+2$ peaks in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy	- Aromatic C-H stretching vibrations ( $\sim 3000$ - $3100\text{ cm}^{-1}$ ). - Aliphatic C-H stretching vibrations ( $\sim 2850$ - $2960\text{ cm}^{-1}$ ). - C=C and C=N stretching vibrations of the quinoline ring ( $\sim 1500$ - $1600\text{ cm}^{-1}$ ). - C-Cl stretching vibration ( $\sim 700$ - $800\text{ cm}^{-1}$ ).

## PART 4: Potential Applications and Future Research

The 2-chloroquinoline core is a versatile intermediate in organic synthesis.<sup>[8][9]</sup> The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Potential Applications:

- **Pharmaceutical Intermediates:** As with other 2-chloroquinolines, this compound could serve as a key intermediate in the synthesis of novel bioactive molecules, particularly as potential antimalarial, antimicrobial, or anticancer agents.<sup>[2][8]</sup>
- **Ligand Synthesis:** The quinoline nitrogen can act as a coordination site for metal ions, making this compound a potential precursor for novel ligands in catalysis.
- **Materials Science:** The aromatic system of the quinoline ring suggests potential applications in the development of fluorescent probes and other functional organic materials.<sup>[8]</sup>

Future Research Directions:

- Exploration of various nucleophilic substitution reactions at the C2 position to generate a library of novel quinoline derivatives for biological screening.
- Investigation of the coordination chemistry of **2-Chloro-3,8-diethylquinoline** with various transition metals.
- Computational studies to predict the biological activity and physicochemical properties of its derivatives.

## PART 5: Safety and Handling Precautions

While specific toxicity data for **2-Chloro-3,8-diethylquinoline** is unavailable, precautions for handling chlorinated heterocyclic compounds should be strictly followed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.<sup>[10][11][12]</sup>

- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][12]
- Handling: Avoid contact with skin and eyes.[10][11] In case of contact, rinse immediately with plenty of water.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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